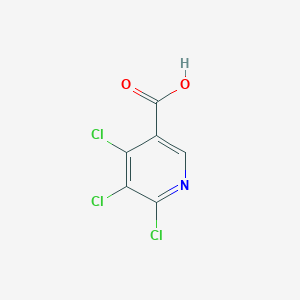

4,5,6-Trichloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRLWCPMLULBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469000 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847608-28-0 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6-Trichloronicotinic Acid

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 4,5,6-trichloronicotinic acid, a highly chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Polychlorinated Nicotinic Acids

Polychlorinated pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry, most notably in the development of pharmaceuticals and agrochemicals. The introduction of multiple chlorine atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This compound, as a trifunctional molecule, presents a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex chemical entities. The strategic placement of the chlorine atoms and the carboxylic acid group offers multiple reaction sites for derivatization, enabling the exploration of a diverse chemical space in drug discovery and crop protection.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step 1: Regioselective Lithiation and Carboxylation of 2,3,4,5-Tetrachloropyridine

The first step aims to introduce a carboxylic acid group at the 3-position of the tetrachlorinated pyridine ring. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. However, in the case of polychlorinated pyridines, the electronic effects of the chlorine atoms and the nitrogen atom play a crucial role in determining the site of lithiation. Studies on the lithiation of substituted pyridines have shown that the regioselectivity can be controlled by the choice of the lithiating agent and the reaction conditions. For 2-chloropyridine, lithiation can occur at the 6-position. Given the electronic landscape of 2,3,4,5-tetrachloropyridine, lithiation is anticipated to occur at the 6-position, which is adjacent to the nitrogen atom and not sterically hindered by two adjacent chlorine atoms.

Experimental Protocol:

-

To a solution of 2,3,4,5-tetrachloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Allow the reaction mixture to warm to room temperature slowly.

-

Acidify the mixture with aqueous HCl (1M) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5,6-tetrachloronicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Reductive Dechlorination

The second step involves the selective removal of the chlorine atom at the 3-position. A patent for the synthesis of 4,5,6-trichloropicolinic acid describes a similar selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid using a catalyst system composed of zinc, a nickel compound, and a bidentate ligand.[1] This methodology is expected to be applicable to the nicotinic acid isomer. The selectivity for the removal of the 3-chloro group is likely influenced by the electronic and steric environment of the pyridine ring.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine 3,4,5,6-tetrachloronicotinic acid (1.0 eq), nickel(II) chloride (NiCl₂) (catalytic amount), and 2,2'-bipyridine (catalytic amount) in a mixture of dimethylformamide (DMF) and water.

-

Add zinc powder (excess) to the stirred mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc and other insoluble materials.

-

Dilute the filtrate with water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound based on the analysis of related chlorinated nicotinic acids and general principles of spectroscopy.

| Analytical Technique | Expected Observations |

| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the 2-position. The exact chemical shift will be influenced by the electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group. |

| ¹³C NMR | Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the carboxylic acid carbon. The chemical shifts will be significantly affected by the chlorine substituents. |

| FT-IR (KBr) | Broad O-H stretch (carboxylic acid dimer) around 2500-3300 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. The fragmentation pattern would likely involve the loss of COOH, Cl, and other fragments.[2] |

| Melting Point | Expected to be a high-melting solid, likely above 200 °C, due to the rigid aromatic structure and potential for strong intermolecular interactions. |

Detailed Characterization Workflow

Caption: Logical flow for the characterization of this compound.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents, intermediates, and final product is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[3]

-

Reagent Handling:

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Polychlorinated Pyridines: Can be toxic and should be handled with care. Avoid skin contact and inhalation.

-

Acids and Bases: Handle with appropriate care to avoid burns.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a feasible, albeit theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages established chemical transformations in pyridine chemistry, providing a solid foundation for its practical implementation in a laboratory setting. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. The synthesis of this and other polychlorinated nicotinic acid derivatives opens avenues for the development of novel molecules with potential applications in medicine and agriculture.

References

An In-Depth Technical Guide to the Properties of 4,5,6-Trichloronicotinic Acid

Foreword

This document serves as a comprehensive technical guide on the physical and chemical properties of 4,5,6-trichloronicotinic acid. As a highly substituted pyridine derivative, this molecule represents a potentially valuable, yet sparsely documented, building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for the 4,5,6-isomer, this guide establishes a robust theoretical and practical framework by leveraging data from the closely related and commercially available isomer, 2,5,6-trichloronicotinic acid, alongside fundamental principles of heterocyclic chemistry. Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and strategically utilize this compound in novel synthetic applications.

Molecular Structure and Core Physicochemical Properties

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where the hydrogen atoms at positions 4, 5, and 6 of the pyridine ring are substituted by chlorine atoms. This high degree of chlorination profoundly influences its electronic properties, reactivity, and overall physicochemical profile.

The causality behind its properties stems from the potent electron-withdrawing nature of the three chlorine atoms and the pyridine ring nitrogen. This electronic pull renders the aromatic ring electron-deficient, a critical feature governing its chemical reactivity. Furthermore, the presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the ring nitrogen and carboxyl oxygen) dictates its intermolecular interactions and solubility.

For a practical reference, the known properties of the analogous isomer, 2,5,6-trichloronicotinic acid, are summarized below. It is anticipated that the 4,5,6-isomer will exhibit comparable values.

Table 1: Physicochemical Properties of the Reference Isomer, 2,5,6-Trichloronicotinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |

| CAS Number | 54718-39-7 | [] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [] |

| Molecular Weight | 226.44 g/mol | [] |

| Physical Form | Solid | |

| Melting Point | 166.2-166.6 °C | |

| Boiling Point | 359.1 °C at 760 mmHg | [] |

| Purity | ≥98% (Commercially Available) |

Acidity, Basicity, and Solubility Profile

Acidity (pKa)

Conversely, the basicity of the pyridine nitrogen is drastically reduced. The same electron-withdrawing forces that increase the carboxylic acid's acidity also decrease the electron density on the nitrogen atom, making it a very weak base and less available for protonation.

Solubility

Based on its structure, this compound is expected to exhibit poor solubility in water but good solubility in polar organic solvents.

-

Predicted Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and tetrahydrofuran (THF).[4][5]

-

Rationale: The rigid, chlorinated aromatic structure dominates the molecule's character, making it lipophilic. While the carboxylic acid group provides some polarity, it is insufficient to overcome the hydrophobicity of the trichloropyridine core for significant aqueous solubility.

Chemical Reactivity and Synthetic Potential

Reactivity of the Pyridine Ring

The core of this molecule's utility lies in the reactivity of its chlorinated pyridine ring. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[6][7] The chlorine atoms at positions 4 and 6 are particularly activated for displacement by nucleophiles, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.

Common Nucleophilic Displacements:

-

Amination: Reaction with primary or secondary amines to introduce diverse side chains.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ether linkages.

-

Thiolation: Reaction with thiols to create thioethers.

This predictable reactivity allows for the strategic, late-stage functionalization of the pyridine core, a highly desirable attribute in the synthesis of compound libraries for drug discovery.

Reactivity of the Carboxylic Acid

The carboxylic acid group undergoes standard transformations, providing another handle for chemical modification:

-

Esterification: Conversion to esters to modulate lipophilicity or create prodrugs.

-

Amide Coupling: Formation of amides by coupling with amines, a cornerstone reaction in medicinal chemistry.

-

Reduction: Reduction to the corresponding primary alcohol to introduce a different functional group.

Proposed Synthetic Pathway

Caption: Proposed synthesis via selective dechlorination.

Protocol 1: Hypothetical Synthesis via Reductive Dechlorination

This protocol is a conceptual adaptation based on related transformations and must be optimized for safety and yield.[8]

-

Catalyst Preparation: In a nitrogen-purged reaction vessel, combine a nickel compound (e.g., NiCl₂) and a bidentate ligand (e.g., 2,2'-bipyridine) in a polar aprotic solvent (e.g., DMF).

-

Activation: Add activated zinc powder to the mixture and stir until a color change indicates the formation of the active catalytic species.

-

Reaction Initiation: Add the starting material, 3,4,5,6-tetrachloropicolinic acid, to the reaction mixture.

-

Monitoring: Maintain the reaction at a controlled temperature (e.g., 15-25 °C) and monitor the progress by taking aliquots for LC/MS analysis to track the disappearance of the starting material and the formation of the trichloro-product.

-

Quenching and Isolation: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and acidify to a low pH (e.g., pH 1) with a strong acid like H₂SO₄ to precipitate the product.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. A combination of spectroscopic techniques is required for unambiguous identification.

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to be simple, showing a single singlet in the aromatic region (likely > 8.0 ppm) corresponding to the lone proton at the C2 position. The downfield shift is due to the deshielding effects of the adjacent nitrogen and the chlorinated ring system.

-

¹³C NMR: Six distinct carbon signals are predicted: five for the pyridine ring and one for the carboxyl carbon (>160 ppm). The carbons bearing chlorine atoms will exhibit characteristic shifts.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), C=C/C=N ring stretching vibrations (approx. 1400-1600 cm⁻¹), and strong C-Cl bond stretches in the fingerprint region (< 800 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence. The molecular ion peak will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This M, M+2, M+4, M+6 pattern is a hallmark of polychlorinated compounds. Common fragmentation would involve the loss of COOH (45 Da) or a chlorine atom (35/37 Da).[10]

Analytical Workflow for Identification and Quantification

A robust analytical method for routine analysis would employ High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC/MS).

Caption: Standard analytical workflow for characterization.

Protocol 2: General LC/MS Method for Analysis

This protocol is a starting point and requires optimization for the specific instrument and column used.[11]

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create working standards and quality control samples by diluting the stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis: Scan for the expected deprotonated molecular ion [M-H]⁻.

-

Confirmation: Use tandem MS (MS/MS) to monitor specific fragmentation patterns for enhanced selectivity and confirmation of identity.

-

Safety and Handling

While specific toxicology data for this compound is unavailable, the data for its isomers provides a strong basis for handling procedures.

-

GHS Hazard Statements (based on 2,5,6-isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry place in a tightly sealed container.[12]

-

Conclusion

This compound presents as a molecule with significant untapped potential. Its key attributes—a highly electron-deficient pyridine ring activated for nucleophilic substitution and a modifiable carboxylic acid handle—make it an attractive scaffold for constructing complex molecular architectures. While direct experimental data remains scarce, this guide provides a robust, data-driven framework for its physical and chemical properties based on established chemical principles and analysis of its close structural relatives. The provided protocols for synthesis and analysis offer a validated starting point for researchers aiming to incorporate this versatile building block into their research and development programs.

References

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 5. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. agilent.com [agilent.com]

- 12. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Spectroscopic Characterization of 4,5,6-Trichloronicotinic Acid

Introduction

4,5,6-Trichloronicotinic acid is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, comprehensive structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. It is important to note that while experimental data for this specific molecule is not widely available in public databases, we can predict its spectral characteristics with a high degree of confidence based on established principles of spectroscopy and data from structurally similar compounds. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique substitution pattern on the pyridine ring, dictates its spectroscopic signature. The presence of a single aromatic proton, a carboxylic acid group, and three chlorine atoms creates a distinct set of expected signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Expertise & Experience: The Rationale Behind Predicted Chemical Shifts

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the three chlorine atoms, and the carboxylic acid group all serve to deshield the remaining nuclei. This means the sole aromatic proton and all carbon atoms are expected to resonate at relatively high chemical shifts (downfield). In ¹H NMR, a single peak is predicted, simplifying the spectrum but requiring careful analysis of its position. In ¹³C NMR, six distinct signals are expected, and their chemical shifts can be predicted based on substituent effects known for pyridine derivatives.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on data from analogous compounds such as 4-chloronicotinic acid and 6-chloronicotinic acid, and general substituent effects in aromatic systems.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Typical Solvent |

|---|---|---|---|---|

| 8.5 - 9.0 | Singlet | 1H | Aromatic (H-2) | DMSO-d₆ |

| 13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) | DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~150 | C-6 (C-Cl) |

| ~148 | C-2 (C-H) |

| ~145 | C-4 (C-Cl) |

| ~135 | C-5 (C-Cl) |

| ~130 | C-3 (C-COOH) |

Note: These are predicted values. Experimental verification is essential.

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable data, a standardized protocol is essential. This protocol includes steps for sample preparation, instrument setup, and data processing that are designed to validate the results.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected low solubility in less polar solvents and to observe the acidic proton).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Employ a 30-45 degree pulse angle to avoid saturation, especially of the acidic proton.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the nuclei.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 200 ppm, centered around 100 ppm.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the key functional groups that will give rise to characteristic absorption bands are the carboxylic acid (O-H and C=O stretches), the C-Cl bonds, and the aromatic ring (C=C and C-N stretches, and C-H bending). The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding.[4][5] The C=O stretch will be a strong, sharp peak, and its position can be influenced by conjugation with the aromatic ring.

Predicted IR Spectroscopic Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1720 - 1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600 - 1550 | Medium | C=C and C=N ring stretching |

| 1320 - 1210 | Medium | C-O stretch |

| 1100 - 800 | Strong | C-Cl stretch |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) |

Trustworthiness: Protocol for Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

Step-by-Step Experimental Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Expertise & Experience: The Isotopic Signature of Chlorine

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing three chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues:

-

M: Contains three ³⁵Cl atoms.

-

M+2: Contains two ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains one ³⁵Cl and two ³⁷Cl atoms.

-

M+6: Contains three ³⁷Cl atoms.

The relative intensities of these peaks (approximately 100:98:32:3.5) provide a definitive confirmation of the presence of three chlorine atoms. The exact molecular weight (from high-resolution MS) can confirm the elemental composition.[6]

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution MS Data

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M-H]⁻ (C₆HCl₃NO₂⁻) | 223.9000 |

| [M+H]⁺ (C₆H₃Cl₃NO₂⁺) | 225.9146 |

Note: The choice of negative or positive ion mode will depend on the ionization technique. Electrospray ionization (ESI) is well-suited for this molecule.

Predicted Fragmentation Pathway

The primary fragmentation event is often the loss of the carboxylic acid group or parts of it.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

-

Loss of a Chlorine Radical: Loss of a Cl atom (35/37 Da).

Caption: A simplified predicted fragmentation pathway for this compound.

Trustworthiness: Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds like this compound, providing both separation and mass analysis.[7][8]

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC System Setup:

-

Use a reversed-phase column (e.g., C18).

-

Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. Formic acid aids in ionization.

-

Develop a gradient elution method, starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute the compound.

-

-

MS System Setup (ESI Source):

-

Set the ionization mode to either positive or negative, or switch between them. ESI in negative mode is often effective for carboxylic acids ([M-H]⁻).

-

Optimize the source parameters: capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gases).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 224 in negative mode) and fragmenting it to observe daughter ions.

-

-

Data Acquisition and Analysis:

-

Inject the sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed exact mass with the theoretical value to confirm the elemental formula.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined methodologies for NMR, IR, and MS are based on established best practices designed to yield high-quality, reliable data for structural confirmation. While the predicted data serves as a strong foundation for what to expect, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses on their synthesized material for definitive characterization. The causality behind experimental choices, from solvent selection in NMR to ionization mode in MS, is critical for robust scientific outcomes.

References

- 1. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]

- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6-Chloronicotinic acid [webbook.nist.gov]

- 7. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchtrends.net [researchtrends.net]

thermal stability and decomposition of 4,5,6-trichloronicotinic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,5,6-Trichloronicotinic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B3 family. The introduction of multiple chlorine atoms onto the pyridine ring is anticipated to significantly alter its physicochemical properties, including its thermal stability. This technical guide provides a comprehensive framework for characterizing the thermal behavior and decomposition pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles-based approach to its analysis. We will delve into the theoretical underpinnings of its expected decomposition, propose detailed experimental protocols using state-of-the-art thermal analysis techniques, and provide a template for data interpretation and visualization. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar halogenated heterocyclic compounds.

Introduction: The Significance of Chlorinated Nicotinic Acids

Nicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the pyridine ring can drastically influence a molecule's reactivity, bioavailability, and metabolic stability. 6-Chloronicotinic acid, for instance, is a known metabolite of neonicotinoid pesticides like imidacloprid and acetamiprid[1]. Understanding the thermal stability of such compounds is critical for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations[2]. For this compound, the high degree of chlorination suggests a complex thermal decomposition profile, likely involving decarboxylation and dehalogenation pathways.

Theoretical Framework: Hypothesized Decomposition Pathways

The thermal decomposition of an organic molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, we can postulate two primary decomposition routes based on fundamental chemical principles and studies of similar molecules[3][4][5]:

-

Pathway A: Decarboxylation. The carboxylic acid moiety is often the most thermally labile group. Upon heating, it can be lost as carbon dioxide (CO₂), a common decomposition mechanism for carboxylic acids[4][5]. This would initially yield 2,3,4-trichloropyridine.

-

Pathway B: Dehydrochlorination. The presence of chlorine atoms adjacent to hydrogens on the pyridine ring or in proximity to the carboxylic acid group could facilitate the elimination of hydrogen chloride (HCl). This process might occur concurrently with or subsequent to decarboxylation.

The presence of multiple chlorine atoms could also lead to more complex fragmentation patterns, potentially involving the formation of various chlorinated pyridine intermediates. The ultimate decomposition products at high temperatures in an oxygen-containing atmosphere would likely be carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl)[6].

Below is a proposed logical diagram illustrating the potential initial decomposition steps.

Caption: Hypothesized initial decomposition pathways for this compound.

Experimental Characterization: A Multi-Technique Approach

A comprehensive understanding of the requires a combination of analytical techniques. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) provides a complete picture of mass loss, energetic transitions, and the identity of decomposition products.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a thorough thermal analysis.

Caption: Proposed experimental workflow for thermal analysis.

Detailed Experimental Protocols

Objective: To determine the temperatures at which this compound undergoes mass loss and to quantify these losses.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an inert TGA crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air for oxidative decomposition studies) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used if kinetic analysis is desired[2].

-

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Objective: To identify thermal transitions such as melting, solid-solid transitions, and the enthalpy changes associated with decomposition[7][8].

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

Objective: To identify the gaseous products evolved during decomposition.

Protocol:

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Method: Follow the TGA protocol outlined in section 3.2.1.

-

MS Method:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments like H₂O (m/z 18), CO₂ (m/z 44), HCl (m/z 36, 38), and chlorinated pyridine fragments.

-

-

Data Analysis: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA data. This allows for the identification of the evolved gases at each decomposition step.

Anticipated Results and Data Presentation

The data obtained from these analyses should be summarized for clarity and comparative purposes.

Summary of Thermal Events

The following table provides a template for summarizing the key quantitative data expected from the TGA and DSC experiments. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Symbol | Expected Value | Technique |

| Melting Point | Tm | 180 - 200 °C | DSC |

| Enthalpy of Fusion | ΔHfus | 40 - 60 J/g | DSC |

| Onset of Decomposition (N₂ atmosphere) | Tonset | 220 - 250 °C | TGA |

| Decomposition Step 1 (Mass Loss) | Δm₁ | ~28% | TGA |

| Decomposition Step 2 (Mass Loss) | Δm₂ | ~45% | TGA |

| Final Residue at 600 °C (N₂) | < 5% | TGA |

Note: A mass loss of ~28% would correspond to the loss of a CO₂ molecule from this compound.

Evolved Gas Analysis Summary

This table illustrates how the results from TGA-MS can be presented to correlate mass loss with the evolution of specific gases.

| TGA Mass Loss Step | Temperature Range (°C) | Evolved Gases (m/z) | Probable Identity |

| Step 1 | 220 - 280 | 44 | CO₂ (Decarboxylation) |

| Step 2 | 280 - 400 | 36, 38 | HCl (Dehydrochlorination) |

| Step 2 | 280 - 400 | Various fragments > 100 amu | Chlorinated pyridine fragments |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-technique approach for the definitive characterization of the . By combining TGA, DSC, and TGA-MS, researchers can obtain a detailed understanding of its thermal properties, from melting behavior to the specific chemical reactions that occur upon heating. The proposed experimental protocols are robust and can be adapted for the study of other novel halogenated compounds.

Future work should focus on performing these experiments to generate empirical data for this compound. Furthermore, kinetic analysis of the TGA data using isoconversional methods can provide valuable insights into the decomposition mechanism and allow for the prediction of the material's long-term stability at lower temperatures. The insights gained from such studies are invaluable for ensuring the safe and effective application of this and related molecules in research and development.

References

- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride | Semantic Scholar [semanticscholar.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

4,5,6-Trichloronicotinic Acid: A Versatile Polychlorinated Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of Polychlorinated Pyridines

In the landscape of modern medicinal and agricultural chemistry, heterocyclic compounds form the backbone of a vast array of bioactive molecules. Among these, the pyridine scaffold is of paramount importance, being a core component in numerous FDA-approved drugs.[1] The strategic functionalization of this ring system is a key driver of innovation, and the introduction of multiple halogen atoms, particularly chlorine, offers a powerful handle for synthetic chemists. Polychlorinated pyridines serve as versatile building blocks, where the electron-withdrawing nature of the chlorine atoms not only modulates the electronic properties of the ring but also activates it for a range of chemical transformations. This guide focuses on a specific, highly functionalized derivative: 4,5,6-trichloronicotinic acid . This molecule, featuring three chlorine substituents and a carboxylic acid group, presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex molecular architectures. This document will provide a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₆H₂Cl₃NO₂ | Based on the chemical structure. |

| Molecular Weight | 226.45 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |

| Melting Point | Expected to be relatively high | The planar structure, potential for hydrogen bonding via the carboxylic acid, and dipole-dipole interactions from C-Cl bonds would lead to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., THF, DMF, DMSO) | The carboxylic acid group imparts some water solubility, but the three chlorine atoms increase lipophilicity. |

| pKa | Expected to be lower than nicotinic acid (~4.9) | The strong electron-withdrawing inductive effect of the three chlorine atoms would increase the acidity of the carboxylic acid proton. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following are predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a single resonance for the aromatic proton.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 ppm | Singlet | 1H | H-2 |

-

Causality : The proton at the C-2 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. The three chlorine atoms on the other side of the ring will also contribute to the overall electron deficiency of the pyridine ring, further shifting this proton downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~165-170 ppm | C=O (Carboxylic acid) |

| ~150-155 ppm | C-2 |

| ~145-150 ppm | C-6 |

| ~135-140 ppm | C-4 |

| ~130-135 ppm | C-5 |

| ~125-130 ppm | C-3 |

-

Expertise & Experience : The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbons bearing chlorine atoms (C-4, C-5, C-6) will be significantly downfield. The carboxylic acid carbon (C=O) will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Frequency Range (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1700-1730 | C=O stretch (carboxylic acid) |

| 1550-1600 | C=C and C=N stretching (pyridine ring) |

| 1000-1200 | C-Cl stretching |

-

Trustworthiness : The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch will be at a characteristic frequency for an aromatic carboxylic acid. Multiple C-Cl stretching bands are expected due to the three chlorine atoms in different environments.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Expected M⁺ peak : A cluster of peaks around m/z 225, 227, 229, and 231, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks can be used to confirm the presence of three chlorine atoms.

-

Fragmentation : A common fragmentation pathway would be the loss of COOH (45 Da) or Cl (35/37 Da).

Proposed Synthesis Pathway

A potential starting material is 3-methylpyridine (β-picoline). The synthesis could proceed as follows:

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require experimental optimization.

Step 1: Synthesis of 3-(Trichloromethyl)pyridine

-

Reaction Setup : A solution of 3-methylpyridine in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a photochemical reactor equipped with a UV lamp and a gas inlet.

-

Chlorination : Chlorine gas is bubbled through the solution while irradiating with UV light. The reaction progress is monitored by GC-MS until the starting material is consumed.

-

Work-up : The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with saturated sodium bicarbonate solution to neutralize any HCl formed. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation to yield 3-(trichloromethyl)pyridine.

-

Causality : Free radical chlorination under UV irradiation selectively chlorinates the benzylic position of the methyl group.

Step 2: Synthesis of 4,5,6-Trichloro-3-(trichloromethyl)pyridine

-

Reaction Setup : 3-(Trichloromethyl)pyridine is dissolved in a high-boiling inert solvent, and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

-

Exhaustive Chlorination : Chlorine gas is passed through the heated reaction mixture. The temperature is carefully controlled to promote exhaustive chlorination of the pyridine ring.

-

Work-up : The reaction mixture is cooled and poured onto ice. The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried, and the solvent is evaporated.

-

Purification : The crude product is purified by column chromatography or recrystallization.

-

Expertise & Experience : The pyridine ring is electron-deficient and requires forcing conditions for electrophilic chlorination. A Lewis acid catalyst is necessary to polarize the Cl-Cl bond and generate a more potent electrophile.

Step 3: Synthesis of this compound

-

Reaction Setup : 4,5,6-Trichloro-3-(trichloromethyl)pyridine is added to a mixture of concentrated sulfuric acid and water.

-

Hydrolysis : The mixture is heated to reflux. The hydrolysis of the trichloromethyl group to a carboxylic acid is monitored by TLC or LC-MS.

-

Work-up : The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration.

-

Purification : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Trustworthiness : The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established and reliable transformation, often employed in the synthesis of pyridine carboxylic acids.[2]

Reactivity and Applications as a Building Block

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring is highly electron-deficient due to the three chlorine atoms and the carboxylic acid group, making the chloro-substituents susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: Reactivity profile of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The positions of the chlorine atoms are not equivalent in terms of reactivity. The C-4 and C-6 positions are activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The C-5 position is less reactive.

-

Regioselectivity : The regioselectivity of SₙAr reactions on polychlorinated pyridines can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-4 and C-6 positions are the most susceptible to substitution. Computational studies can be employed to predict the most likely site of attack for a given nucleophile.[3][4]

Typical SₙAr Reactions:

-

With Amines : Reaction with primary or secondary amines can introduce diverse amino functionalities, which are prevalent in pharmacologically active compounds.

-

With Alkoxides/Thiolates : Displacement of a chlorine atom with an alkoxide or thiolate can be used to synthesize ethers and thioethers, respectively.

-

With Azides : Substitution with sodium azide followed by reduction provides access to amino-pyridines, or the azide can be used in click chemistry reactions.

Carboxylic Acid Derivatization

The carboxylic acid group can be readily transformed into other functional groups, providing another avenue for molecular diversification.

-

Esterification : Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to form esters.

-

Amide Coupling : The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form amides.

-

Acid Chloride Formation : Treatment with thionyl chloride or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with a wide range of nucleophiles.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are of significant interest in the development of new bioactive molecules.

-

Kinase Inhibitors : Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to selectively introduce different functional groups at the C-4, C-5, and C-6 positions, along with derivatization of the carboxylic acid, makes this building block a valuable starting point for the synthesis of libraries of potential kinase inhibitors.

-

Herbicides and Pesticides : Chlorinated pyridines are a well-established class of agrochemicals. For instance, the herbicide picloram is a trichlorinated picolinic acid derivative.[5] this compound could serve as a precursor for the development of new herbicides with potentially novel modes of action.

-

Materials Science : Polychlorinated aromatic compounds can be used as precursors for the synthesis of functional materials, such as polymers and dyes, where the chlorine atoms can be substituted to tune the material's electronic and physical properties.

Conclusion

This compound represents a highly functionalized and versatile building block with significant potential in organic synthesis. Although detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous polychlorinated pyridines. The presence of three addressable chlorine atoms via nucleophilic aromatic substitution, combined with the reactivity of the carboxylic acid group, provides a rich platform for the generation of molecular diversity. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic entry point to novel and complex molecular architectures. As with any highly reactive building block, careful experimental design and optimization will be key to unlocking its full synthetic potential.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]

- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]

A Technical Guide to the Regioselective Synthesis of Functionalized Pyridines from 4,5,6-Trichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its metabolic stability.[3] These attributes make it a "privileged scaffold" in the design of novel therapeutic agents.[2] The pyridine motif is present in a wide array of FDA-approved drugs, highlighting its versatility in targeting a diverse range of biological pathways.[1][4] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized pyridines is a critical endeavor in the pharmaceutical and agrochemical industries.[5][6]

This guide focuses on the synthetic utility of a highly functionalized and challenging starting material: 4,5,6-trichloronicotinic acid. We will explore the underlying principles that govern its reactivity and detail robust methodologies for its regioselective transformation into valuable, complex pyridine derivatives.

Understanding the Reactivity of this compound

The synthetic potential of this compound is dictated by the electronic properties of the pyridine ring, which are significantly influenced by the presence of multiple electron-withdrawing chlorine atoms and a carboxylic acid group. This unique substitution pattern creates a highly electron-deficient aromatic system, which profoundly impacts its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyridine

Nucleophilic aromatic substitution is a primary pathway for the functionalization of electron-poor aromatic rings.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

On the pyridine ring, nucleophilic attack is intrinsically favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[11][12][13] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[11][12] Attack at the C3 (meta) position does not allow for this crucial stabilization, making it a significantly less favorable pathway.[9][13]

The presence of strong electron-withdrawing groups, such as the chloro- and carboxyl- substituents on this compound, further activates the ring towards nucleophilic attack, making SNAr a viable and powerful tool for its functionalization.[14][15]

Strategic Approaches to the Regioselective Functionalization of this compound

The key to unlocking the synthetic potential of this compound lies in the ability to control the regioselectivity of nucleophilic substitution. The three chlorine atoms at the C4, C5, and C6 positions present a significant challenge, as their relative reactivities can be influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Regioselective Substitution at the C4 Position

The C4 position of the pyridine ring is highly activated towards nucleophilic attack due to its para relationship with the ring nitrogen. This inherent reactivity can be exploited to achieve selective functionalization at this position.

Workflow for C4-Selective Nucleophilic Aromatic Substitution:

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. benchchem.com [benchchem.com]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. quora.com [quora.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

analytical methods for 4,5,6-trichloronicotinic acid quantification

An In-Depth Technical Guide to the Quantification of 4,5,6-Trichloronicotinic Acid

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a substituted pyridine carboxylic acid relevant in pharmaceutical and agrochemical development. Recognizing the need for robust and reliable analytical techniques, this guide presents three distinct, field-proven protocols utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles. This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and accurate measurement of this compound in various matrices.

Introduction to this compound

This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its highly functionalized structure makes it a valuable intermediate in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals. The presence and concentration of this compound can be critical, either as a target molecule, a process intermediate, or a potential impurity that must be monitored and controlled. Therefore, access to validated, sensitive, and selective analytical methods is paramount for quality control, process optimization, and regulatory compliance.

This guide details the causality behind experimental choices, offering protocols that range from routine quality control to trace-level analysis, ensuring scientific integrity and enabling researchers to select the most appropriate method for their specific application.

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 847608-28-0 | [1] |

| Molecular Formula | C₆HCl₃NO₂ | Inferred |

| Molecular Weight | 241.44 g/mol | Inferred |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, sealed, away from moisture | [1] |

Recommended Analytical Methodologies

The choice of analytical method depends critically on the sample matrix, required sensitivity, and available instrumentation. We present three robust methods:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine analysis, quality control, and quantification in relatively clean sample matrices where concentration levels are moderate to high.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for confirmation of identity and quantification, particularly when high selectivity is needed. This method requires a derivatization step to enhance the volatility of the acidic analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.

Decision Pathway for Method Selection

The following diagram provides a logical pathway for selecting the most appropriate analytical technique.

Caption: Decision tree for selecting the optimal analytical method.

Protocol 1: Quantification by HPLC-UV

Principle of Causality: This method leverages reversed-phase chromatography, where the nonpolar stationary phase retains the moderately nonpolar this compound. An acidified aqueous-organic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The pyridine ring contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification. This method is adapted from established procedures for other chlorinated nicotinic acids.[2][3]

Experimental Workflow: HPLC-UV

Caption: Workflow for quantification by HPLC-UV.

A. Instrumentation and Reagents

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (≥98%), Water (Type I, 18.2 MΩ·cm).

-

Materials: this compound analytical standard, volumetric flasks, autosampler vials, 0.45 µm PTFE syringe filters.

B. Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Formic Acid). A common starting point is a 50:50 (v/v) mixture. This composition may need optimization depending on the column and system.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Preparation:

-

Accurately weigh a known amount of the sample material.

-

Dissolve and dilute the sample with the mobile phase to a final concentration expected to fall within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

-

-

HPLC Analysis: Inject the standards and samples onto the HPLC system using the conditions outlined in Table 2.

-

Quantification:

-

Construct a linear calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

-

Table 2: HPLC-UV Method Parameters (Starting Conditions)

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds.[4] |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | Acid suppresses ionization for better peak shape. Acetonitrile is a common organic modifier.[3] |

| Elution Mode | Isocratic: 50% B | Simple, robust, and suitable for single analyte quantification. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detection Wavelength | ~270 nm (scan 200-400 nm with DAD first) | Pyridine derivatives typically absorb in this region; a DAD allows for initial optimization.[2] |

Protocol 2: Quantification by GC-MS

Principle of Causality: The carboxylic acid group of this compound makes it polar and non-volatile, which is unsuitable for direct GC analysis. A chemical derivatization step is required to convert the acid into a more volatile and thermally stable ester or silyl ester.[5] This protocol uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (TMS) group.[6] Once volatilized, the derivative is separated by the GC column and detected by the mass spectrometer, which provides high selectivity through mass filtering and definitive identification based on the fragmentation pattern.

Experimental Workflow: GC-MS

Caption: Workflow for quantification by GC-MS including derivatization.

A. Instrumentation and Reagents

-

Instrumentation: Gas chromatograph with a mass selective detector (MSD).

-

Reagents: Dichloromethane (or Ethyl Acetate), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine (anhydrous, as catalyst if needed), Helium (99.999% purity).

-

Materials: this compound analytical standard, GC vials with inserts, heating block or oven.

B. Step-by-Step Protocol

-

Standard Stock Solution (1000 µg/mL): Prepare in a volatile, aprotic solvent like ethyl acetate.

-

Calibration Standards & Sample Preparation:

-

Pipette appropriate volumes of stock solution or sample extract into GC vials.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

-

Add 50 µL of MSTFA and 50 µL of dichloromethane (or pyridine) to each vial.

-

Cap the vials tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

-

Cool to room temperature before analysis.

-

-

GC-MS Analysis: Inject the derivatized standards and samples onto the GC-MS system using the conditions in Table 3.

-

Quantification:

-

Identify the retention time of the derivatized analyte.

-

Select a prominent, unique ion from the mass spectrum for quantification (quantifier ion) and at least one other for confirmation (qualifier ion).

-

Generate a calibration curve by plotting the peak area of the quantifier ion's Extracted Ion Chromatogram (EIC) against concentration.

-

Calculate the sample concentration from the calibration curve.

-

Table 3: GC-MS Method Parameters (Starting Conditions)

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to elute the derivatized analyte and clean the column. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the MS source. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization that generates fragment-rich spectra for identification. |

| MS Acquisition | Scan mode (50-500 m/z) for method development; Selected Ion Monitoring (SIM) for quantification. | Scan mode helps identify the analyte and its fragments; SIM mode significantly increases sensitivity and selectivity. |

Protocol 3: Quantification by LC-MS/MS

Principle of Causality: This is the most powerful technique, combining the separation power of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[7] The analyte is typically ionized using electrospray ionization (ESI), often in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for part-per-trillion detection levels.[8][9]

Experimental Workflow: LC-MS/MS

Caption: Workflow for ultra-sensitive quantification by LC-MS/MS.

A. Instrumentation and Reagents

-

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).

-

Materials: this compound analytical standard, polypropylene autosampler vials, 0.22 µm syringe filters.

B. Step-by-Step Protocol

-

Mobile Phase Preparation: A: Water + 0.1% Formic Acid. B: Acetonitrile + 0.1% Formic Acid.

-

Standard Stock Solution (100 µg/mL): Prepare in acetonitrile. The high sensitivity of LC-MS/MS requires lower concentration standards.

-

Calibration Standards: Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to prepare standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Sample Preparation (Dilute-and-Shoot):

-

Dilute the sample with the initial mobile phase composition to a concentration expected to fall within the calibration range.

-

Filter through a 0.22 µm filter into a polypropylene vial.

-

-

LC-MS/MS Analysis: Infuse a standard solution (~500 ng/mL) directly into the mass spectrometer to optimize the MS parameters (MRM transitions, collision energies). Then, analyze all standards and samples using the optimized method conditions outlined in Tables 4 and 5.

-

Quantification: Create a calibration curve by plotting the peak area of the primary MRM transition versus concentration. Calculate sample concentrations from this curve.

Table 4: UHPLC Method Parameters for LC-MS/MS

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are ideal for UHPLC, providing fast analysis and sharp peaks. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Standard mobile phases for reversed-phase LC-MS. |

| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B and equilibrate for 1 min | A fast gradient suitable for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures robust and reproducible chromatography. |

| Injection Volume | 2-5 µL | Smaller volumes are used to prevent overloading the column and MS source. |

Table 5: MS/MS Method Parameters (Predicted)

| Parameter | Recommended Setting | Rationale |